

Spectroscopic Data for 5-Ethyl-2,2-dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Ethyl-2,2-dimethylheptane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the branched alkane, **5-Ethyl-2,2-dimethylheptane**. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of mass spectrometry and nuclear magnetic resonance spectroscopy. It also includes detailed experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers.

Core Spectroscopic Data

The structural formula of **5-Ethyl-2,2-dimethylheptane** is presented below:

Molecular Formula: C₁₁H₂₄[\[1\]](#)[\[2\]](#)

Molecular Weight: 156.31 g/mol [\[1\]](#)

Mass Spectrometry (MS)

The mass spectrum of **5-Ethyl-2,2-dimethylheptane**, like other highly branched alkanes, is expected to be characterized by extensive fragmentation.[\[3\]](#)[\[4\]](#)[\[5\]](#) The molecular ion peak (M⁺) at m/z 156 would likely be of very low abundance or entirely absent.[\[4\]](#)[\[5\]](#) Fragmentation is dominated by cleavage at the branching points to form more stable carbocations.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of **5-Ethyl-2,2-dimethylheptane**

m/z	Proposed Fragment Ion	Structural Origin of Loss
141	$[M - CH_3]^+$	Loss of a methyl group
127	$[M - C_2H_5]^+$	Loss of an ethyl group
99	$[M - C_4H_9]^+$	Loss of a butyl group (from the t-butyl end)
85	$[M - C_5H_{11}]^+$	Loss of a pentyl group
71	$[C_5H_{11}]^+$	Pentyl cation
57	$[C_4H_9]^+$	Butyl cation (tert-butyl cation is particularly stable)
43	$[C_3H_7]^+$	Propyl cation
29	$[C_2H_5]^+$	Ethyl cation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted 1H -NMR and ^{13}C -NMR spectra for **5-Ethyl-2,2-dimethylheptane** are detailed below. Chemical shifts for alkanes typically appear in the upfield region of the spectrum.[\[3\]](#)

Due to molecular symmetry, some carbon atoms are chemically equivalent and will produce a single signal.

Table 2: Predicted ^{13}C -NMR Chemical Shifts for **5-Ethyl-2,2-dimethylheptane**

Carbon Atom(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity (from DEPT)
C1, C1' (2 x CH ₃ on C2)	~29-31	CH ₃
C2 (quaternary)	~30-32	C
C3	~48-50	CH ₂
C4	~22-24	CH ₂
C5	~40-42	CH
C6, C6' (ethyl CH ₂)	~25-27	CH ₂
C7, C7' (ethyl CH ₃)	~10-12	CH ₃
C8 (terminal CH ₃)	~14-16	CH ₃

The ¹H-NMR spectrum of branched alkanes can be complex due to signal overlap.[\[3\]](#)

Table 3: Predicted ¹H-NMR Data for **5-Ethyl-2,2-dimethylheptane**

Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1, H1' (on C1, C1')	~0.8-0.9	s	-	6H
H3	~1.1-1.3	m	-	2H
H4	~1.2-1.4	m	-	2H
H5	~1.3-1.5	m	-	1H
H6, H6'	~1.2-1.4	m	-	4H
H7, H7'	~0.8-0.9	t	~7	6H
H8	~0.8-0.9	t	~7	3H

Experimental Protocols

Mass Spectrometry

Objective: To obtain the mass spectrum of **5-Ethyl-2,2-dimethylheptane**.

Methodology: Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M^+), which is a radical cation.
- Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, positively charged ions and neutral radicals.
- Mass Analysis: The positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or similar detector records the abundance of each ion at a specific m/z value.
- Data Acquisition: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z .

NMR Spectroscopy

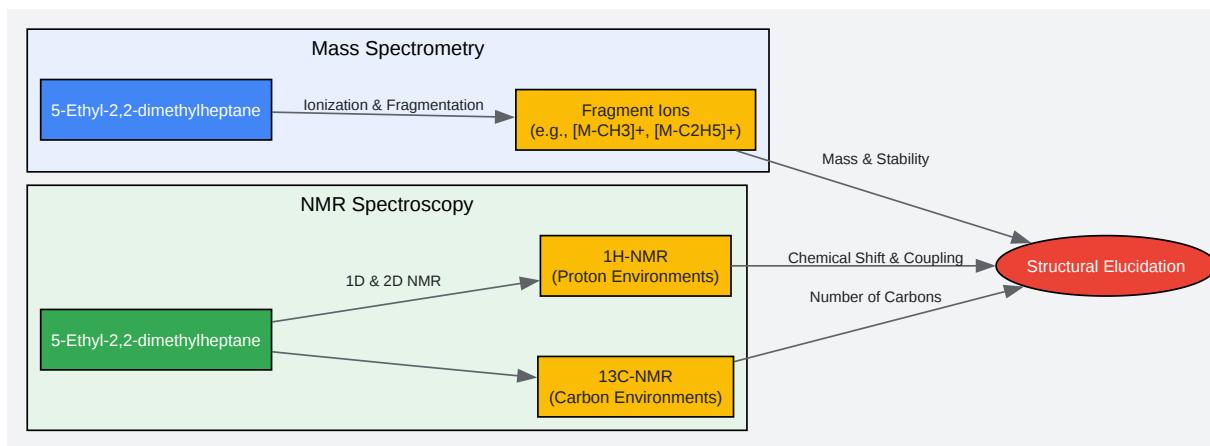
Objective: To obtain ^1H and ^{13}C -NMR spectra of **5-Ethyl-2,2-dimethylheptane**.

Methodology: 1D and 2D NMR Spectroscopy

- Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl_3) to avoid signals from the solvent in the ^1H -NMR spectrum. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

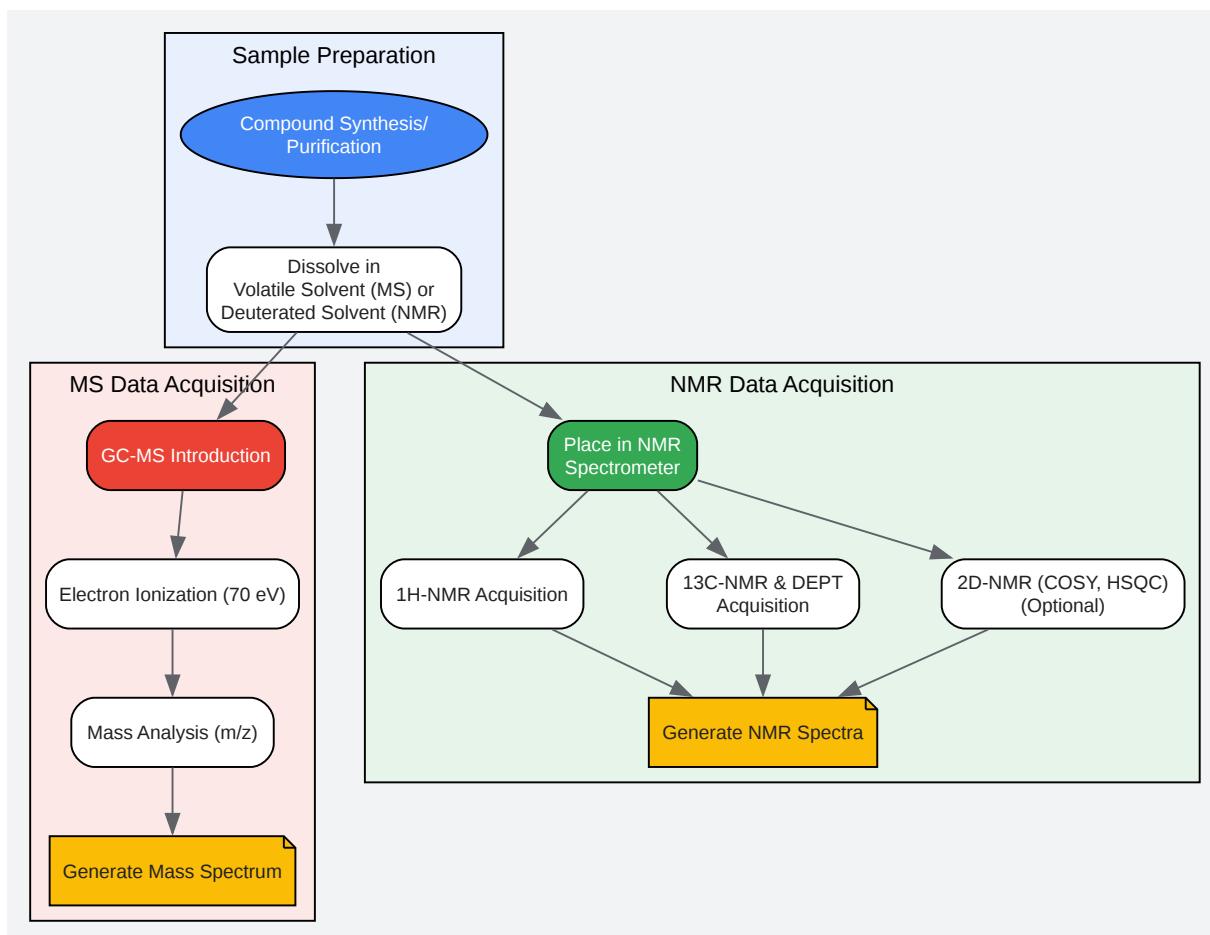
- ^1H -NMR Acquisition:
 - The sample is placed in the NMR spectrometer.
 - A standard one-pulse ^1H -NMR experiment is performed.
 - Key parameters to set include the number of scans, relaxation delay, and acquisition time.
- ^{13}C -NMR Acquisition:
 - A proton-decoupled ^{13}C -NMR experiment is typically run to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.
- 2D NMR (Optional but Recommended for Complex Structures):
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish connectivity within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the carbon skeleton.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Visualizations



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Caption: Logical workflow for the structural elucidation of **5-Ethyl-2,2-dimethylheptane** using MS and NMR data.



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Caption: General experimental workflow for acquiring MS and NMR spectroscopic data for an alkane.

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- To cite this document: BenchChem. [Spectroscopic Data for 5-Ethyl-2,2-dimethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14552282#spectroscopic-data-for-5-ethyl-2-2-dimethylheptane]

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